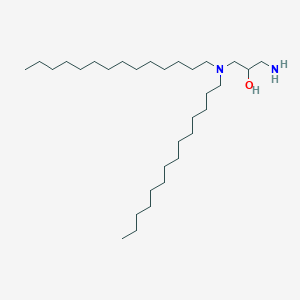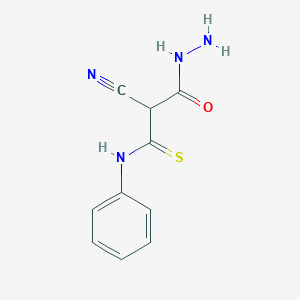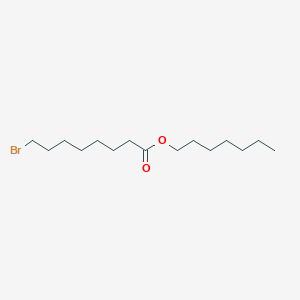
1-Amino-3-(ditetradecylamino)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(ditetradecylamino)propan-2-OL is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. Its structure consists of a propanol backbone with an amino group at the first carbon and a ditetradecylamino group at the third carbon.
Vorbereitungsmethoden
The synthesis of 1-Amino-3-(ditetradecylamino)propan-2-OL can be achieved through several methods:
-
Synthetic Routes
-
Industrial Production Methods
Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of the corresponding nitrile or imine intermediates.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
1-Amino-3-(ditetradecylamino)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(ditetradecylamino)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(ditetradecylamino)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(ditetradecylamino)propan-2-OL can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Amino-2-propanol: A simpler amino alcohol with a similar backbone but lacking the ditetradecylamino group.
1-Amino-3-(diethylamino)propan-2-OL: Another amino alcohol with a different substituent at the third carbon.
-
Uniqueness
- The presence of the ditetradecylamino group imparts unique chemical and physical properties to this compound, making it suitable for specific applications in surfactant and emulsifier formulations.
Eigenschaften
CAS-Nummer |
561297-36-7 |
|---|---|
Molekularformel |
C31H66N2O |
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
1-amino-3-[di(tetradecyl)amino]propan-2-ol |
InChI |
InChI=1S/C31H66N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33(30-31(34)29-32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30,32H2,1-2H3 |
InChI-Schlüssel |
CEGICPHCTMFSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)


![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)


![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
![Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12586823.png)
![(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid](/img/structure/B12586828.png)


